molecular formula C22H21N5O3 B12133824 2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12133824
M. Wt: 403.4 g/mol
InChI Key: RMBQKQUTFXRWBB-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, cyclopropyl, and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other pyrrolo[2,3-b]quinoxaline derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-29-16-10-9-13(11-17(16)30-2)27-20(23)18(22(28)24-12-7-8-12)19-21(27)26-15-6-4-3-5-14(15)25-19/h3-6,9-12H,7-8,23H2,1-2H3,(H,24,28)

InChI Key

RMBQKQUTFXRWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N)OC

Origin of Product

United States

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